"Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate" synthesis overview
"Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate" synthesis overview
Architecting S-Heterocycles: A Definitive Guide to the Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate
Introduction & Structural Elucidation
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2) is a highly versatile β-keto ester featuring a saturated six-membered thiopyran ring[1]. As a privileged scaffold in organic synthesis, it serves as a critical building block for developing sterically demanding heterocyclic therapeutics and complex spiro-compounds[2].
However, a pervasive structural misattribution exists within commercial chemical catalogs. Many suppliers incorrectly list the synthesis of this specific regioisomer as proceeding via the Dieckmann condensation of the symmetric precursor dimethyl 3,3'-thiodipropanoate[3]. As experienced synthetic chemists understand, the cyclization of that symmetric precursor exclusively yields the constitutional isomer methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS: 4160-61-6)[4]. To synthesize the true 3-oxo-4-carboxylate architecture, one must deliberately break symmetry and employ an asymmetric thioether dicarboxylate precursor.
Retrosynthetic Logic and Thermodynamic Causality
The successful synthesis of methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate relies on the intramolecular Dieckmann condensation of methyl 2-((4-methoxy-4-oxobutyl)thio)acetate .
When this asymmetric precursor is subjected to strong base, enolization can theoretically occur at two distinct α-carbons:
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Path A (Thioacetate Enolate): Deprotonation adjacent to the sulfur atom and acetate carbonyl, followed by nucleophilic attack on the butanoate ester. This 6-exo-trig cyclization yields the target 6-membered thiopyran ring.
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Path B (Butanoate Enolate): Deprotonation of the butanoate chain, followed by attack on the acetate ester, yielding a highly strained 5-membered tetrahydrothiophene ring.
The Causality of Regioselectivity: Why does Path A dominate? The reaction is governed by thermodynamic control. According to Baeyer strain theory, the 6-membered thiopyran ring possesses significantly lower ring strain than the 5-membered analog. Furthermore, the Dieckmann condensation is a reversible equilibrium up until the final step. The expulsion of the methoxide leaving group generates a strong base in situ, which immediately and irreversibly deprotonates the newly formed β-keto ester. This highly stable enolate acts as a thermodynamic sink, driving the equilibrium entirely toward the 6-membered target compound.
Fig 1. Clarification of the symmetric vs. asymmetric precursor pathways for thiopyran isomers.
Quantitative Isomer Comparison
To resolve the literature ambiguity, the quantitative and structural distinctions between the two isomers are summarized below.
| Property | Target Compound (3-oxo-4-carboxylate) | Common Isomer (4-oxo-3-carboxylate) |
| CAS Number | 1369098-29-2[1] | 4160-61-6[4] |
| Molecular Formula | C₇H₁₀O₃S | C₇H₁₀O₃S |
| Molecular Weight | 174.22 g/mol | 174.22 g/mol |
| Required Precursor | Methyl 2-((4-methoxy-4-oxobutyl)thio)acetate | Dimethyl 3,3'-thiodipropanoate |
| Structural Topology | Sulfur is 1 carbon away from the Ketone | Sulfur is 2 carbons away from the Ketone |
Self-Validating Experimental Protocol
The following two-step methodology is designed to be a self-validating system, where visual cues confirm mechanistic milestones.
Step 1: Synthesis of the Asymmetric Precursor
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Setup: In a flame-dried round-bottom flask under nitrogen, dissolve methyl thioglycolate (1.0 equiv) and methyl 4-bromobutanoate (1.05 equiv) in anhydrous N,N-dimethylformamide (DMF).
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Reaction: Add anhydrous K₂CO₃ (1.5 equiv) in portions. Stir the suspension at room temperature for 12 hours.
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Validation: The consumption of the highly odorous thiol indicates reaction progress.
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Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield methyl 2-((4-methoxy-4-oxobutyl)thio)acetate.
Step 2: Thermodynamically Driven Dieckmann Condensation
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Base Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C.
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Causality Note: NaH is chosen over alkoxide bases to prevent competitive transesterification and to ensure complete, irreversible initial deprotonation.
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High-Dilution Addition: Add the precursor from Step 1 dropwise over 1 hour.
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Causality Note: This pseudo-high-dilution technique minimizes intermolecular Claisen oligomerization, strictly favoring intramolecular cyclization.
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Self-Validation: The immediate evolution of H₂ gas provides visual confirmation of active enolate formation.
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Reflux: Heat the reaction to 65 °C (reflux) for 4 hours to ensure the thermodynamic equilibrium shifts entirely to the 6-membered enolate.
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Acidic Quench: Cool to 0 °C and carefully quench with 1M HCl until the aqueous phase reaches pH 3-4.
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Causality Note: Precise pH control is critical. It protonates the stable β-keto enolate into the neutral product while preventing acid-catalyzed decarboxylation (a known degradation pathway for β-keto acids).
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Isolation: Extract with ethyl acetate, dry, and purify via silica gel chromatography to isolate pure methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate.
Fig 2. Mechanistic workflow of the thermodynamically driven Dieckmann condensation.
Downstream Applications in Drug Development
Once synthesized, methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate acts as a highly reactive bifunctional electrophile. It is extensively utilized in the pharmaceutical industry to synthesize pyrazolones via condensation with hydrazine derivatives[5]. These pyrazolone derivatives are critical pharmacophores known for their radical scavenging, anti-inflammatory, and neuroprotective properties (e.g., edaravone analogs)[5]. Additionally, the β-keto ester moiety can undergo selective transesterification or chain elongation[2] to build complex, sterically demanding molecular architectures required for modern targeted therapies.
References
- Buy Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate - Smolecule (Demonstrates common catalog nomenclature errors). Smolecule.
- 1369098-29-2, Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate. AccelaChem.
- 4-氧代四氢噻喃-3-甲酸甲酯, 98% | Methyl 4-Oxotetrahydrothiopyran-3-carboxylate (Reference for the 4-oxo-3-carboxylate isomer). 西域试剂 (hzbp.cn).
- Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. MDPI.
- Recent advances in the transesterification of β-keto esters. RSC Publishing.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC (NIH).
Sources
- 1. 1369098-29-2,Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate [smolecule.com]
- 4. 4-氧代四氢噻喃-3-甲酸甲酯, 98%|Methyl 4-Oxotetrahydrothiopyran-3-carboxylate|cas:4160-61-6|西域试剂 [hzbp.cn]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
